molecular formula C24H17FN2O5S B12143176 (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12143176
M. Wt: 464.5 g/mol
InChI Key: WMKKRWRYNIDZBV-UHFFFAOYSA-N
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Description

(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione: is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a furan ring, and a pyrrolidine-2,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole ring, followed by the introduction of the furan and pyrrolidine-2,3-dione moieties. Key steps may include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable fluorinated precursor under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction involving a furan aldehyde and a suitable nucleophile.

    Formation of the Pyrrolidine-2,3-dione Core: This step may involve the cyclization of a suitable precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole and furan rings, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Halogens, nucleophiles, and other substituents under various conditions, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione: has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various synthetic pathways.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione: can be compared with similar compounds such as:

The uniqueness of This compound

Properties

Molecular Formula

C24H17FN2O5S

Molecular Weight

464.5 g/mol

IUPAC Name

1-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-(3-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H17FN2O5S/c1-12-6-9-17(32-12)21(28)19-20(13-4-3-5-15(10-13)31-2)27(23(30)22(19)29)24-26-16-8-7-14(25)11-18(16)33-24/h3-11,20,29H,1-2H3

InChI Key

WMKKRWRYNIDZBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)OC)C4=NC5=C(S4)C=C(C=C5)F)O

Origin of Product

United States

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